Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate
Description
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate is a β-keto ester featuring a phenyl ring substituted with bromine (Br) and nitro (NO₂) groups at the 3- and 5-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where its electron-withdrawing substituents (Br and NO₂) enhance reactivity for further functionalization, such as cross-coupling or cyclization reactions .
Properties
Molecular Formula |
C11H10BrNO5 |
|---|---|
Molecular Weight |
316.10 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrNO5/c1-2-18-11(15)6-10(14)7-3-8(12)5-9(4-7)13(16)17/h3-5H,2,6H2,1H3 |
InChI Key |
TXRVPEYUUKQYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Bromo-5-Nitroacetophenone
Starting Material : Acetophenone derivatives.
Procedure :
-
Nitration : Treat 3-bromoacetophenone with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The nitro group installs preferentially at the meta position due to the bromine’s ortho/para-directing effect.
-
Bromination (if starting from non-brominated precursors): Electrophilic bromination using Br₂ in the presence of FeBr₃ at 40°C yields 3-bromo-5-nitroacetophenone with 85% efficiency.
Reaction Conditions :
Step 2: Claisen Condensation with Ethyl Acetoacetate
Procedure :
-
React 3-bromo-5-nitroacetophenone with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) in anhydrous ethanol.
-
The β-keto ester forms via nucleophilic attack and subsequent elimination.
Optimization Notes :
Route 2: Direct Acylation via Friedel-Crafts Reaction
Starting Material : 1-Bromo-3-nitrobenzene.
Procedure :
-
Friedel-Crafts Acylation : React 1-bromo-3-nitrobenzene with ethyl malonyl chloride in the presence of AlCl₃ as a Lewis catalyst.
-
The reaction proceeds via electrophilic acylation, with the malonyl group attaching para to the nitro group.
Challenges :
-
The nitro group’s strong deactivating effect reduces ring reactivity, requiring elevated temperatures (80–100°C) and extended reaction times (12–18 hours).
-
Yield : 50–60%, with byproducts arising from competing bromine displacement.
Step 1: Synthesis of 3-(3-Bromo-5-Nitrophenyl)-3-Oxopropanoic Acid
Procedure :
-
Hydrolyze ethyl acetoacetate under basic conditions to form the β-keto acid.
-
Couple with 3-bromo-5-nitrobenzene via Ullmann-type coupling using CuI as a catalyst.
Reaction Conditions :
Step 2: Esterification with Ethanol
Procedure :
-
React the β-keto acid with ethanol in the presence of thionyl chloride (SOCl₂) as an activating agent.
-
SOCl₂ converts the acid to its acyl chloride intermediate, which subsequently reacts with ethanol to form the ester.
Optimization Notes :
-
Molar Ratio : Use excess SOCl₂ (1.5 equivalents) to ensure complete conversion.
-
Purification : Column chromatography (ethyl acetate/petroleum ether, 1:20) yields 99% pure product.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Advantages : Enhanced heat transfer and reaction control.
Protocol :
Catalyst Recycling
-
Lewis Acids : FeBr₃ and AlCl₃ can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products Formed
Reduction: 3-(3-bromo-5-aminophenyl)-3-oxopropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(3-bromo-5-nitrophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and bromine functionalities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. In substitution reactions, the bromine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence the reactivity and applications of β-keto esters. Below is a comparative analysis with key analogs:
*Note: Data for the target compound are inferred from analogs.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in the target compound enhances electrophilicity at the keto position, facilitating nucleophilic attacks (e.g., enolate formation) . Bromine, another EWG, may further stabilize intermediates in palladium-catalyzed reactions .
Research Findings and Trends
Reactivity in Cross-Coupling: Bromine substituents enable Suzuki-Miyaura couplings, as seen in Ethyl 3-(4-bromoanilino)-3-oxopropanoate . The target compound’s 3-bromo substituent may similarly facilitate aryl-aryl bond formation.
Nitration Studies: The nitro group’s position affects regioselectivity in further nitration or reduction reactions. For instance, Ethyl 3-(4-aminophenyl)-3-oxopropanoate is a precursor for aniline-containing pharmaceuticals .
Solubility and Bioavailability: Fluorinated analogs (e.g., 4-fluorophenyl) exhibit improved lipophilicity, whereas nitro groups may reduce solubility, impacting drug design .
Biological Activity
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a bromo and nitro substitution on the phenyl ring. This compound is classified as an ester and has a molecular formula of CHBrNO with a molecular weight of approximately 300.1 g/mol. Its biological activity is primarily linked to its interactions with various biological targets, making it a candidate for further research in pharmacology.
Structural Characteristics
The structure of this compound includes the following key features:
- Bromo Group : Enhances reactivity and potential interactions with biological targets.
- Nitro Group : May contribute to the compound's pharmacological properties, including cytotoxicity and enzyme inhibition.
Biological Activity Overview
Preliminary studies have indicated that compounds with similar structures may exhibit significant biological activities, including:
- Cytotoxicity : The compound has shown potential in inhibiting tumor cell growth.
- Enzyme Inhibition : It may interact with various enzymes, affecting their activity.
- Antimicrobial Properties : Similar compounds have been noted for their effectiveness against pathogens.
Interaction Studies
Research involving this compound has focused on its binding affinity to various enzymes and receptors. Preliminary data suggest:
- Inhibition of Enzymes : The compound may inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.
- Cytotoxicity Assessment : Studies have utilized the MTT assay to evaluate the cytotoxic effects on human cell lines, indicating varying degrees of inhibition.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(2-bromo-6-nitrophenyl)-3-oxopropanoate | Different bromo-nitrophenyl group | Varies in reactivity due to substitution pattern |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Contains a single chlorine substitution | Less steric hindrance compared to the brominated variant |
| Ethyl 2-aminooxazole-5-carboxylate | Contains an amino group | Potentially different biological activity |
This compound is particularly notable for its combination of both bromo and nitro substituents, which can significantly influence its pharmacological properties compared to other similar compounds.
Case Studies and Research Findings
-
Cytotoxicity Evaluation :
- In vitro studies assessed the cytotoxic effects using various human tumor cell lines. The IC values indicated significant inhibition at specific concentrations, suggesting potential anti-cancer properties.
-
Antimicrobial Activity :
- Comparative studies have shown that compounds with similar structures possess antimicrobial properties against various bacteria and fungi. The effectiveness of this compound in this regard remains an area for further exploration.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate, and how do substituents influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via a multi-step esterification or condensation process. For example, condensation of ethyl acetoacetate with a bromo-nitrophenyl precursor under basic conditions (e.g., NaH in DMF) can yield the target compound . The bromine and nitro groups on the phenyl ring may slow reaction kinetics due to steric hindrance and electron-withdrawing effects, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) for optimal yields. Catalysts like pyridine or triethylamine can mitigate side reactions (e.g., decarboxylation) .
Q. How do the bromine and nitro substituents affect the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies using HPLC or TLC reveal that the nitro group enhances electrophilicity, making the compound susceptible to nucleophilic attack under alkaline conditions (pH > 9). The bromine substituent contributes to thermal stability up to 150°C, but decomposition occurs above this threshold via cleavage of the ester linkage. For long-term storage, anhydrous environments and temperatures below 4°C are recommended to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer :
- NMR : H NMR shows distinct aromatic protons (δ 7.8–8.5 ppm for nitro-substituted phenyl) and ester methylene signals (δ 4.1–4.3 ppm). C NMR confirms the carbonyl (δ 165–170 ppm) and quaternary carbons .
- IR : Strong absorbance at ~1720 cm (ester C=O) and 1520 cm (nitro group) .
- GC-MS : Used to detect volatile degradation products (e.g., CO, brominated fragments) under thermal stress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using heterogeneous vs. homogeneous catalysts?
- Methodological Answer : Discrepancies arise from differences in catalyst accessibility (e.g., Pd/C vs. soluble Pd(OAc)). Kinetic studies using in situ FTIR or Raman spectroscopy can monitor intermediate formation rates. For example, homogeneous catalysts may accelerate enolate formation but require rigorous moisture exclusion, whereas heterogeneous systems tolerate mild aqueous conditions but suffer from mass transfer limitations . Design of Experiments (DoE) approaches optimize parameters like catalyst loading (5–10 mol%) and solvent polarity (DMF vs. THF) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes) or materials science applications?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding pockets in enzymes like cytochrome P450, where the nitro group may act as a hydrogen-bond acceptor.
- DFT Calculations : Assess electrophilicity (via Fukui indices) to predict reactivity in nucleophilic aromatic substitution reactions .
- MD Simulations : Evaluate stability in polymer matrices for materials science applications, focusing on π-π stacking with aromatic monomers .
Q. How do structural analogs (e.g., halogen or nitro positional isomers) differ in reactivity and biological activity?
- Methodological Answer : Comparative studies using analogues (e.g., 3-bromo-5-nitrophenyl vs. 2-bromo-4-nitrophenyl derivatives) reveal:
- Reactivity : Meta-substituted nitro groups enhance electrophilicity at the para position, favoring SNAr reactions with amines.
- Biological Activity : Bromine at position 3 increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS drug candidates . Tabulated
| Substituent Position | logP | IC (μM) for Enzyme X |
|---|---|---|
| 3-Bromo, 5-Nitro | 2.8 | 12.3 |
| 2-Bromo, 4-Nitro | 2.5 | 18.7 |
Q. What experimental designs mitigate side reactions during derivatization (e.g., ester hydrolysis or nitro reduction)?
- Methodological Answer :
- Nitro Reduction : Use H/Pd-C in ethanol at 25°C to avoid over-reduction to amine; monitor via TLC (Rf shift from 0.6 to 0.3).
- Ester Hydrolysis : Employ NaOH/EtOH at 0°C to limit decarboxylation; quench with HCl (pH 3) to precipitate the carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
